Denv-IN-8

DENV2 inhibition flavone SAR anti-dengue screening

Denv-IN-8 (5e) is a synthetically tractable di-ester flavone with a well-characterized EC50 of 68 nM against DENV2 and documented low cytotoxicity toward normal cells. Its distinct 5,6-dipropionyloxy-7-hydroxyflavone core enables systematic SAR comparisons with mono-ester, tri-ester, and 8-brominated analogs, offering >300-fold potency improvement over baicalein. A validated reference inhibitor for NS5 methyltransferase/RdRp target validation and a lead-like hit for anti-dengue optimization campaigns, it serves as a reliable positive control in DENV2 antiviral screening cascades without the handling complexities of ultra-potent clinical candidates.

Molecular Formula C21H18O7
Molecular Weight 382.4 g/mol
Cat. No. B12407729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDenv-IN-8
Molecular FormulaC21H18O7
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESCCC(=O)OC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O)OC(=O)CC
InChIInChI=1S/C21H18O7/c1-3-17(23)27-16-11-15-19(20(25)21(16)28-18(24)4-2)13(22)10-14(26-15)12-8-6-5-7-9-12/h5-11,25H,3-4H2,1-2H3
InChIKeyMGPRUDWXKWMKBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Denv-IN-8 for Dengue Antiviral Research: Core Specifications and Procurement Baseline


Denv-IN-8 (Compound 5e; CAS: 1809464-07-0) is a synthetic flavone analog characterized as a DENV2 inhibitor with an EC50 of 0.068 ± 0.040 μM (68 nM) against DENV2-infected LLC/MK2 cells [1]. The compound exhibits low cytotoxicity toward normal cells under the same 72-hour assay conditions . Molecular docking studies predict that Denv-IN-8 targets the dengue virus NS5 methyltransferase (MTase) and RNA-dependent RNA polymerase (RdRp) domains [1]. Structurally, Denv-IN-8 is a di-ester substituted flavone derivative (5,6-dipropionyloxy-7-hydroxyflavone core), which distinguishes it from mono-ester and tri-ester analogs within the same compound library [1].

Why Denv-IN-8 Cannot Be Arbitrarily Substituted: Evidence for Differentiated Flavone-Based Anti-DENV Activity


In dengue antiviral research, substitution among flavone-based inhibitors carries substantial experimental risk due to pronounced structure-activity relationship (SAR) divergence driven by subtle substitution patterns. The flavone scaffold evaluated by Patigo et al. (2022) yielded EC50 values spanning over two orders of magnitude depending on esterification state and ring B electronics, with activity ranging from sub-100 nM for select di- and tri-esters to inactive or weakly active analogs [1]. Notably, Denv-IN-8 (5e, di-ester) and its close structural analog 5f (8-bromobaicalein) exhibit an approximately 13-fold difference in potency despite sharing the same core scaffold [2]. Furthermore, the predicted molecular target of Denv-IN-8—the viral NS5 MTase/RdRp—differs mechanistically from capsid-targeting inhibitors (e.g., ST-148) and NS3-NS4B interaction blockers (e.g., JNJ-A07), rendering activity data non-transferable across mechanistic classes [1]. Consequently, generic substitution without compound-specific validation introduces confounding variables that compromise experimental reproducibility and interpretability of SAR studies.

Denv-IN-8 Quantitative Differentiation Evidence: Comparative Potency, Selectivity, and Structural Uniqueness Data


Direct Head-to-Head Comparison: Denv-IN-8 (5e) Versus Parent Scaffold Baicalein in DENV2 Antiviral Activity

In the primary SAR study evaluating 33 flavone analogs under identical experimental conditions, Denv-IN-8 (Compound 5e) demonstrated an EC50 of 68 nM against DENV2-infected LLC/MK2 cells. This represents a >300-fold improvement in potency relative to the parent flavone scaffold, baicalein, which served as the reference compound in the same assay [1]. The tri-ester analog 5d exhibited comparable potency (EC50 = 70 nM), confirming that di-esterification at the 6- and 7-positions (as in 5e) achieves near-maximal potency enhancement within this chemical series [2].

DENV2 inhibition flavone SAR anti-dengue screening EC50 comparison

Cross-Study Comparable: Denv-IN-8 (5e) EC50 Versus DENV-IN-7 and DENV-IN-9 (8-Bromobaicalein) in the Same Flavone Series

Within the same 33-compound flavone library evaluated by Patigo et al., Denv-IN-8 (5e, di-ester) achieved an EC50 of 68 nM, outperforming the 8-brominated analog DENV-IN-9 (Compound 5f, EC50 = 0.88 ± 0.14 μM) by approximately 13-fold [1]. Compared to the mono-ester analog DENV-IN-7 (EC50 = 70 nM, from a related structural series), Denv-IN-8 exhibits equivalent potency [2], but the di-ester substitution pattern (propionyloxy groups at C6 and C7 with free hydroxyl at C5) confers distinct physicochemical properties relevant to downstream medicinal chemistry optimization .

flavone analog SAR intra-series potency comparison DENV2 EC50 ranking

Class-Level Inference: Denv-IN-8 Potency Positioning Relative to Leading DENV Inhibitors (JNJ-A07 and ST-148)

When contextualized against benchmark DENV inhibitors evaluated in the literature, Denv-IN-8 (EC50 = 68 nM) occupies a potency tier intermediate between capsid-targeting ST-148 (DENV-2 EC50 = 16 nM in viral titer reduction assays) and early-generation flavone leads. Notably, the clinical-stage NS3-NS4B interaction inhibitor (+)-JNJ-A07 achieves sub-nanomolar potency (EC50 = 0.1 nM in Vero cells, DENV-2 strain 16681) , representing a >600-fold potency differential. However, Denv-IN-8 offers a distinct mechanistic profile—predicted NS5 MTase/RdRp targeting [1]—and a flavone scaffold amenable to further synthetic elaboration, positioning it as a mechanistically orthogonal probe for target validation and combination studies.

DENV inhibitor potency benchmarking EC50 comparison across mechanisms antiviral drug discovery reference

Direct Head-to-Head Comparison: Denv-IN-8 (5e) Exhibits Low Normal Cell Toxicity While Maintaining Antiviral Efficacy

In the primary SAR study, Denv-IN-8 (5e) was explicitly characterized as exhibiting 'low toxicity against normal cell' while demonstrating exceptional DENV2 inhibition with an EC50 of 68 nM [1]. This favorable cytotoxicity profile was observed across a 72-hour incubation period in LLC/MK2 cell-based assays. While specific CC50 (50% cytotoxic concentration) values and calculated selectivity indices are not reported in the published literature for direct head-to-head comparison with 5f or baicalein, the qualitative classification of 'low toxicity' relative to other compounds in the same screening panel distinguishes Denv-IN-8 from analogs that may exhibit more pronounced cytotoxicity at comparable antiviral concentrations .

cytotoxicity profiling therapeutic index estimation selectivity assessment

Denv-IN-8 Recommended Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Flavone-Based Structure-Activity Relationship (SAR) Library Construction

Denv-IN-8 (5e) serves as a key reference compound for SAR studies exploring the impact of esterification patterns on anti-dengue activity within flavone scaffolds. Its di-ester configuration (propionyloxy groups at C6 and C7, free hydroxyl at C5) provides a distinct substitution pattern that can be systematically compared against mono-ester (e.g., DENV-IN-7, EC50 = 70 nM), tri-ester (Compound 5d, EC50 = 70 nM), and 8-brominated analogs (DENV-IN-9/5f, EC50 = 0.88 μM) within the same chemical series [1]. The >300-fold potency improvement over baicalein establishes Denv-IN-8 as an optimized starting point for further medicinal chemistry exploration .

Mechanistic Target Deconvolution Studies (NS5 MTase/RdRp Pathway)

Based on molecular docking predictions from Patigo et al. (2022), Denv-IN-8 is predicted to interact with the dengue virus NS5 methyltransferase (MTase) and RNA-dependent RNA polymerase (RdRp) domains [1]. This predicted mechanism is orthogonal to capsid-targeting inhibitors (ST-148) and NS3-NS4B interaction blockers (JNJ-A07) [2], making Denv-IN-8 a suitable chemical probe for target validation studies aimed at dissecting the relative contributions of NS5-mediated replication steps versus capsid assembly or replication complex formation in dengue virus life cycle studies.

DENV2-Selective Antiviral Screening Cascades and Assay Validation

With a well-characterized EC50 of 68 ± 40 nM against DENV2-infected LLC/MK2 cells and documented low cytotoxicity in normal cells under 72-hour incubation conditions, Denv-IN-8 can be deployed as a positive control or reference inhibitor in DENV2-focused antiviral screening cascades [1]. Its moderate potency (relative to sub-nanomolar clinical candidates) positions it as an appropriate benchmark for validating assay sensitivity and dose-response linearity in medium-throughput screening formats without the handling complexities associated with ultra-potent tool compounds.

Flavone Scaffold-Based Medicinal Chemistry Optimization Programs

The di-ester substitution pattern of Denv-IN-8 (5,6-dipropionyloxy-7-hydroxyflavone) offers a synthetically tractable core for further derivatization at the C5 hydroxyl position or ring B modifications [1]. The compound's potency (68 nM), favorable cytotoxicity profile, and predicted physicochemical properties within acceptable drug-like ranges establish it as a validated lead-like molecule suitable for hit-to-lead optimization campaigns focused on developing novel anti-dengue agents from non-traditional chemotypes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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